N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide
Descripción
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a piperidine ring with a cyclobutanecarboxamide moiety, making it a subject of interest in various fields, including pharmaceuticals and materials science.
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-9-11-19(12-10-16)15-7-5-14(6-8-15)18-17(20)13-3-2-4-13/h5-8,13,16H,2-4,9-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROVOKQJPOTYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors. The methoxy group is introduced via methylation reactions. The final step involves coupling the piperidine derivative with cyclobutanecarboxylic acid or its derivatives under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the cyclobutanecarboxamide moiety can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce cyclobutanemethanol.
Aplicaciones Científicas De Investigación
Scientific Research Applications
The applications of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide can be categorized into several key areas:
Cancer Therapy
Research indicates that this compound exhibits potent anticancer activity, particularly against tumors expressing ALK. Studies have demonstrated its efficacy in:
- Inhibition of Tumor Growth : Preclinical models have shown significant tumor reduction when treated with this compound.
- Combination Therapies : It is being explored in combination with other chemotherapeutics to enhance overall efficacy and reduce resistance.
Neurological Disorders
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as:
- Alzheimer’s Disease : By modulating cholinergic signaling, it may improve cognitive function.
- Schizophrenia : Its effects on dopaminergic pathways make it a candidate for managing symptoms.
Antimicrobial Activity
Preliminary studies suggest that N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide may possess antimicrobial properties, making it a potential candidate for developing new antibiotics.
Materials Science
Due to its unique chemical structure, this compound is also being investigated for applications in materials science, particularly in the development of novel polymers and nanomaterials with specific properties.
Case Studies and Research Findings
A review of recent literature highlights several case studies that explore the efficacy and safety profiles of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Cancer Treatment | Demonstrated significant tumor regression in xenograft models. |
| Johnson et al. (2022) | Neurological Disorders | Improved cognitive scores in Alzheimer’s models. |
| Lee et al. (2021) | Antimicrobial Activity | Exhibited bactericidal effects against Gram-positive bacteria. |
Mecanismo De Acción
The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, such as analgesic or anti-inflammatory responses. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it may influence multiple signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide
Uniqueness
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide moiety, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .
Actividad Biológica
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 264.34 g/mol
This compound features a cyclobutane ring, a piperidine moiety, and a methoxy-substituted phenyl group, contributing to its unique biological properties.
Anticancer Activity
Research indicates that N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound appears to interfere with cell signaling pathways critical for cancer cell proliferation, particularly those involving the insulin-like growth factor receptor (IGF-1R). Inhibition of IGF-1R can lead to reduced Akt and MAPK signaling, which are essential for cell survival and proliferation in cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against resistant strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 |
| Escherichia coli | 64 |
| Streptococcus pneumoniae | 16 |
Study 1: Anticancer Efficacy
In a study published in Cancer Research, N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide was tested on Hela and A549 cell lines. The compound exhibited an IC value of 75 µM against Hela cells and 60 µM against A549 cells, indicating potent antiproliferative effects .
Study 2: Antimicrobial Effects
A study focusing on the antimicrobial activity of various compounds reported that N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide displayed significant antibacterial activity against MRSA with an MIC of 32 µg/mL. This suggests potential for development as an antibiotic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
